molecular formula C18H19ClN2O4 B4406129 2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide

2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide

Cat. No. B4406129
M. Wt: 362.8 g/mol
InChI Key: FIRYAAAVKPZEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide, also known as LFM-A13, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase, PTPσ, which has been implicated in several cellular processes including axon growth, synaptic plasticity, and immune response.

Mechanism of Action

2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide selectively inhibits PTPσ, which is a transmembrane protein tyrosine phosphatase that is expressed in several tissues including the nervous system and immune cells. PTPσ has been implicated in several cellular processes including axon growth, synaptic plasticity, and immune response. By inhibiting PTPσ, this compound promotes axon regeneration, reduces inflammation, and enhances immune response.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of neurodegenerative disorders, this compound promotes axon regeneration, improves functional recovery, and reduces neuronal death. In animal models of autoimmune diseases, this compound attenuates the immune response, reduces inflammation, and promotes tissue repair.

Advantages and Limitations for Lab Experiments

2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PTPσ, which allows for specific targeting of this protein. Another advantage is its ability to promote axon regeneration and reduce inflammation in animal models of neurodegenerative disorders and autoimmune diseases. One limitation is the lack of clinical trials in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for 2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide research. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials in humans are needed to evaluate its safety and efficacy for therapeutic use.

Scientific Research Applications

2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in several diseases including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various cancer cell lines. In neurodegenerative disorders, this compound has been found to promote axon regeneration and improve functional recovery in animal models of spinal cord injury and stroke. In autoimmune diseases, this compound has been shown to attenuate the immune response and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[5-ethoxy-2-(2-hydroxypropanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-3-25-12-8-9-15(20-17(23)11(2)22)16(10-12)21-18(24)13-6-4-5-7-14(13)19/h4-11,22H,3H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRYAAAVKPZEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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